molecular formula C16H14O3 B8506696 (3'-Formyl-biphenyl-4-yl)-acetic acid methyl ester

(3'-Formyl-biphenyl-4-yl)-acetic acid methyl ester

Cat. No. B8506696
M. Wt: 254.28 g/mol
InChI Key: NXZVRNUAOBRHMA-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

3-Formylphenylboronic acid (2.25 g), potassium carbonate (4.15 g) and tetrakis(triphenylphosphine)palladium(0) (0.58 g) was added to a solution of (4-bromophenyl)-acetic acid methyl ester (2.3 g) in a nitrogen degassed mixture of toluene and methanol [9:1] (20 mL) and heated to reflux for 18 hours. On cooling the reaction was filtered through a pad of Celite, the pad was washed with ethyl acetate (2×50 mL) and the combined filtrates were concentrated. Purification on silica, eluting with iso-hexane/ethyl acetate [1:0 to 4:1], afforded the subtitle compound as yellow oil (2.45 g)
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][C:20](=[O:29])[CH2:21][C:22]1[CH:27]=[CH:26][C:25](Br)=[CH:24][CH:23]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][O:19][C:20](=[O:29])[CH2:21][C:22]1[CH:23]=[CH:24][C:25]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([CH:1]=[O:2])[CH:4]=2)=[CH:26][CH:27]=1 |f:1.2.3,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.3 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)Br)=O
Name
Quantity
0.58 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
mixture of toluene and methanol [9:1] (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
WASH
Type
WASH
Details
the pad was washed with ethyl acetate (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica
WASH
Type
WASH
Details
eluting with iso-hexane/ethyl acetate [1:0 to 4:1]

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)C1=CC(=CC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.